![molecular formula C14H13N3O2 B2945799 (4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone CAS No. 1705038-77-2](/img/structure/B2945799.png)

(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

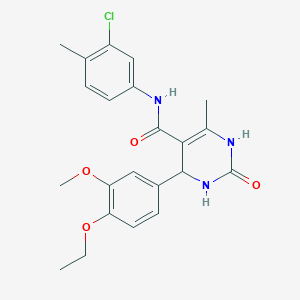

The compound “(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone” is a type of pyrrolopyrimidine . Pyrrolopyrimidines are compounds containing a pyrrolopyrimidine moiety, which consists of a pyrrole ring fused to a pyrimidine . Pyrrole is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .

Synthesis Analysis

The synthesis of pyrrolopyrimidines has been accomplished through various methods. One such method involves the base-promoted three-component reaction of β-enamino imide, aromatic aldehydes, and malononitrile as well as its ester and amide derivatives .Molecular Structure Analysis

The molecular structure of pyrrolopyrimidines, such as “(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone”, is characterized by a pyrrole ring fused to a pyrimidine . The pyrrole ring is a 5-membered ring consisting of four carbon atoms and one nitrogen atom .Chemical Reactions Analysis

The chemical reactions involving pyrrolopyrimidines are diverse. For instance, the construction of an annellated pyrrolo ring provides an efficient route to the pyrrolopyrimidine system .Physical And Chemical Properties Analysis

Pyrrolopyrimidines have unique physical and chemical properties. For example, they have a density of 1.2±0.1 g/cm3, a boiling point of 248.1±30.0 °C at 760 mmHg, and a molar refractivity of 33.3±0.3 cm3 .科学的研究の応用

Synthesis and Imaging Applications in Parkinson's Disease

A study focused on the synthesis of a PET agent, [11C]HG-10-102-01, for imaging the LRRK2 enzyme in Parkinson's disease. This agent was synthesized from specific precursors, including compounds structurally related to "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone," showcasing its relevance in developing diagnostic tools for neurodegenerative diseases (Wang et al., 2017).

Structural Investigation and Crystallography

Another piece of research involved the crystal structure determination of a compound similar to "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone." This study provided insights into the molecular structure, showcasing the nonplanar nature of the pyrimidine ring and the conformational disorder within the methoxy group, which can be crucial for understanding the chemical behavior and potential applications of such compounds (Akkurt et al., 2003).

Antimicrobial Activity

Research on derivatives of "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone" demonstrated interesting antimicrobial activity. The study explored the synthesis of these compounds and their evaluation against various microbial strains, highlighting the compound's potential in developing new antimicrobial agents (Chaudhari, 2012).

Molecular Structure Analysis

Another study synthesized and characterized a compound structurally related to "(4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone," focusing on its molecular structure through spectroscopic techniques and X-ray diffraction (XRD) study. The findings contribute to a deeper understanding of the molecular configurations and intermolecular interactions (Lakshminarayana et al., 2009).

将来の方向性

Future research on pyrrolopyrimidines could focus on further elucidating their mechanisms of action, optimizing their synthesis, and exploring their potential therapeutic applications. For example, the development of more efficient synthesis methods could facilitate the production of pyrrolopyrimidines for use in drug discovery .

作用機序

Target of Action

The compound 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine, also known as (4-methoxyphenyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone, is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory

Mode of Action

It is known that pyrimidine derivatives can exhibit their anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators namely prostaglandin e2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κb, leukotrienes, and some interleukins .

Biochemical Pathways

Given the anti-inflammatory effects of pyrimidine derivatives, it can be inferred that they may affect the pathways involving the inflammatory mediators mentioned above .

Pharmacokinetics

A study on a similar compound, 4-(3,4,5-trimethoxybenzoyl)-2-phenyl-thiazole (smart-h), revealed that it had low bioavailability due to its poor solubility . Structural modifications were made to improve the metabolic stability and bioavailability of SMART-H . It’s possible that similar modifications could be made to 6-(4-methoxybenzoyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine to improve its pharmacokinetic properties.

Result of Action

Given the anti-inflammatory effects of pyrimidine derivatives, it can be inferred that they may inhibit the expression and activities of certain vital inflammatory mediators .

特性

IUPAC Name |

5,7-dihydropyrrolo[3,4-d]pyrimidin-6-yl-(4-methoxyphenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13N3O2/c1-19-12-4-2-10(3-5-12)14(18)17-7-11-6-15-9-16-13(11)8-17/h2-6,9H,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNKVMDHXILUWBD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)N2CC3=CN=CN=C3C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(4-Bromophenoxy)ethyl]-1h-imidazole hydrochloride](/img/no-structure.png)

![N1-((3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-(2-hydroxyethyl)oxalamide](/img/structure/B2945718.png)

![4-[2-(2-methyl-1H-imidazol-4-yl)-1,3-thiazol-4-yl]pyridine](/img/structure/B2945728.png)

![2-(2-(ethylsulfonyl)-1H-benzo[d]imidazol-1-yl)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2945729.png)

![ethyl 3-[4-(1H-pyrrol-1-yl)phenyl]-1,2,4-oxadiazole-5-carboxylate](/img/structure/B2945732.png)

![2-Methyl-4-[methyl(pyridin-2-yl)amino]phenol](/img/structure/B2945733.png)

![2-(4-Fluorophenyl)-4-[(3-methoxybenzyl)thio]pyrazolo[1,5-a]pyrazine](/img/structure/B2945739.png)